6-Bromo-1-methyl-1H-indazole-3-carbonitrile is a synthetic compound that belongs to the indazole class of heterocyclic compounds. It is characterized by the presence of a bromine atom at the 6-position and a nitrile group at the 3-position of the indazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical methods, primarily involving the bromination of 1-methyl-1H-indazole-3-carbonitrile. The synthesis typically employs bromine or N-bromosuccinimide as brominating agents, often in solvents like acetonitrile or dichloromethane.
6-Bromo-1-methyl-1H-indazole-3-carbonitrile is classified as an indazole derivative. Indazoles are bicyclic compounds that feature a five-membered ring containing two nitrogen atoms. This specific compound is further categorized under halogenated organic compounds due to the presence of the bromine atom.
The synthesis of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to high-purity products with minimal by-products.
The molecular formula for 6-Bromo-1-methyl-1H-indazole-3-carbonitrile is , with a molecular weight of approximately 236.07 g/mol. The structure features a methyl group attached to one nitrogen atom and a nitrile group attached to the carbon adjacent to that nitrogen.
6-Bromo-1-methyl-1H-indazole-3-carbonitrile can engage in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves its reactivity due to the presence of both a bromine atom and a nitrile group, which can influence its biological activity. For instance, substitution reactions could lead to derivatives that may exhibit enhanced pharmacological properties.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H6BrN3 |
Molecular Weight | 236.07 g/mol |
Melting Point | Not readily available |
Boiling Point | Not readily available |
6-Bromo-1-methyl-1H-indazole-3-carbonitrile has potential applications in medicinal chemistry, particularly in drug development targeting various diseases due to its unique structural features that may confer specific biological activities. Its derivatives have been investigated for anticancer properties and other therapeutic uses .
This compound represents a valuable scaffold for further research and development in pharmaceutical applications, showcasing the importance of indazole derivatives in contemporary medicinal chemistry.
6-Bromo-1-methyl-1H-indazole-3-carbonitrile represents a strategically functionalized indazole derivative gaining prominence in targeted drug discovery. This compound integrates a bicyclic nitrogen-rich heterocycle with precisely positioned substituents—a bromine atom at C6, a methyl group at N1, and a carbonitrile moiety at C3. Such modifications exploit the indazole scaffold’s privileged status in medicinal chemistry while enabling specific biomolecular interactions. The molecule’s relevance stems from its dual role as a bioactive agent and synthetic intermediate for structurally complex therapeutics, particularly kinase inhibitors and antibacterial agents addressing multidrug-resistant pathogens [1] [9]. Its systematic design reflects broader efforts to optimize indazole-based pharmacophores for enhanced selectivity and pharmacokinetic performance.
The indazole nucleus—a fusion of benzene and pyrazole rings—provides a versatile molecular framework with multiple sites for chemical modification. Its significance in drug discovery arises from:
Table 1: Comparative Analysis of Bioactive Indazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Therapeutic Area |
---|---|---|---|---|
6-Bromo-1-methyl-1H-indazole-3-carbonitrile | C9H6BrN3 | 236.07 | N1-methyl, C6-Br, C3-CN | Kinase inhibition, Antibacterial |
Methyl 3-bromo-1H-indazole-6-carboxylate | C9H7BrN2O2 | 255.07 | C6-COOCH3, C3-Br | Neurological disorders, Agrochemicals |
5-Bromo-1-methyl-7-nitro-1H-indazole | C8H6BrN3O2 | 256.06 | N1-methyl, C5-Br, C7-NO2 | Antibacterial agents |
5-Bromo-6-methyl-1H-indazole-3-carbonitrile | C9H6BrN3 | 236.07 | C6-methyl, C5-Br, C3-CN | Anticancer, Anti-inflammatory |
The structural advantages of indazoles are further evidenced by their prevalence in clinical candidates. For instance, methyl 6-bromo-1H-indazole-3-carboxylate acts as a critical precursor for neurological disorder therapeutics due to its ability to penetrate the CNS and modulate enzyme activity [4]. Meanwhile, 3-bromo-1H-indazole-6-carboxylic acid methyl ester demonstrates utility in synthesizing P2X3 receptor antagonists for pain management, leveraging its carboxylate group for salt formation and solubility enhancement [7].
The strategic placement of bromine and carbonitrile groups on the indazole scaffold is pivotal for optimizing target engagement and physicochemical properties:
Bromine as a Halogen Bond Donor: The C6-bromine atom in 6-bromo-1-methyl-1H-indazole-3-carbonitrile forms halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in enzymatic binding pockets. This interaction enhances binding affinity and selectivity, as observed in kinase inhibitors where bromine substituents improve IC50 values by 3–5-fold compared to non-halogenated analogs [1] . Additionally, bromine serves as a synthetic handle for palladium-catalyzed cross-couplings, enabling the introduction of aryl, heteroaryl, or amine functionalities to explore chemical space [9].
Electronic and Steric Effects of Carbonitrile: The C3-carbonitrile group:
Table 2: Synthetic Applications of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile
Reaction Type | Conditions | Products/Applications | Yield Range |
---|---|---|---|
Suzuki Cross-Coupling | Pd(dppf)Cl2, Cs2CO3, dioxane/H2O, 80°C | 6-Aryl-1-methyl-1H-indazole-3-carbonitriles | 70–92% |
Buchwald-Hartwig Amination | Pd2(dba)3, XantPhos, NaOtBu, toluene | 6-Amino-1-methyl-1H-indazole-3-carbonitriles | 65–85% |
Nucleophilic Substitution | CuI, diamines, DMSO, 100°C | 6-Alkoxy/Thioether-1-methyl-1H-indazole-3-carbonitriles | 60–78% |
Despite advances, significant challenges persist in leveraging 6-bromo-1-methyl-1H-indazole-3-carbonitrile for next-generation therapeutics:
CNS Permeability Limitations: While N1-methylation improves metabolic stability, it can disrupt critical H-bond interactions with targets like GSK-3β. Imidazopyridine-based analogs designed to replace indazole scaffolds showed reduced potency (IC50 >100 nM) compared to original indazole carboxamides (IC50 = 4–9 nM), attributed to loss of the N1-H interaction with Asp133 [8]. Computational approaches (e.g., molecular dynamics, free-energy perturbation) are needed to design analogs that balance permeability and target affinity.
Resistance in Antimicrobial Applications: 5-Bromo-1-methyl-7-nitro-1H-indazole shows potent activity against multidrug-resistant pathogens but faces emerging resistance via efflux pump upregulation [9]. Hybridization strategies—such as conjugating the indazole core to oxazolidinones (e.g., Linezolid-pyrimidine hybrids)—could overcome this, yet remain unexplored for bromo-carbonitrile indazoles [6].
Table 3: Bioactivity Modulation via Substituent Engineering
Target Pathway | Key Indazole Derivative | Bioactivity Shift | Mechanistic Insight |
---|---|---|---|
Nitric Oxide Synthase | 1H-Indazole-7-carbonitrile | IC50 = 8.5 µM (nNOS) vs. 42 µM (7-nitro derivative) | CN group reduces metabolic toxicity vs. NO2 |
GSK-3β Kinase | 1H-Indazole-3-carboxamide | IC50 = 4–9 nM; CNS permeability limited | N1-H critical for hinge binding (ΔG = −8.2 kcal/mol) |
Mycobacterial InhA | Pyrimidine-indazole hybrids | MIC = 0.48 µg/mL (MDR-TB) | Disruption of fatty acid biosynthesis |
Crystal Structures: Only one co-crystal structure (PDB: 6Y9S) exists for a bromo-indazole with GSK-3β, limiting rational design [8].
Synthetic Methodology Constraints: Current routes to 6-bromo-1-methyl-1H-indazole-3-carbonitrile rely on linear sequences (e.g., bromination of 1-methylindazole followed by formylation/cyanation), yielding <50% overall efficiency [9]. Continuous flow synthesis—successful for 5-bromo-6-methyl-1H-indazole-3-carbonitrile—remains unapplied to N1-methylated variants, representing a critical scalability gap [1]. Future work must address these limitations to enable rapid analog generation for phenotypic screening campaigns against underexplored targets like neurodegenerative disease mediators.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0